2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The compound 2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one features a pyrrolo[3,2-d]pyrimidinone core substituted with three distinct aromatic groups:
- A 2-fluorobenzylthio moiety at position 2.
- A 2-methoxybenzyl group at position 3.
- A phenyl ring at position 6.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-33-23-14-8-6-11-19(23)16-31-26(32)25-24(21(15-29-25)18-9-3-2-4-10-18)30-27(31)34-17-20-12-5-7-13-22(20)28/h2-15,29H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQKPXYKXUPUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is often linked to their ability to inhibit specific enzymes or pathways involved in disease processes. This compound's thioether and methoxy substitutions may enhance its interaction with biological targets.
- Antiviral Activity : Research indicates that compounds with similar structures exhibit significant inhibitory effects against HIV-1. The presence of fluorine and methoxy groups could potentially enhance the binding affinity to viral enzymes or receptors, making this compound a candidate for further exploration in antiviral therapies .
- Anticancer Properties : Preliminary studies suggest that this compound may possess antiproliferative activity against various cancer cell lines, including lung and breast cancer cells. The mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways remain to be elucidated .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Efficacy : A study evaluated several pyrrolo[3,2-d]pyrimidine derivatives for their activity against HIV-1. The results demonstrated that compounds with similar substituents as 2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibited potent inhibition of HIV replication at low concentrations, suggesting a promising avenue for drug development targeting HIV .
- Cancer Cell Proliferation : In vitro studies have shown that this compound effectively reduces the proliferation of lung and breast cancer cell lines. The mechanism appears to involve triggering apoptotic pathways, although further studies are required to delineate the exact molecular mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
a) Thieno[3,2-d]pyrimidinone Derivatives
- Example: 2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (Compound 3a, ) Key Differences: The thieno core replaces the pyrrolo ring, altering electronic properties due to sulfur's electronegativity. Impact: Thieno derivatives typically exhibit reduced planarity compared to pyrrolo analogs, affecting π-π stacking interactions in biological targets .
b) Pyrazolo[3,4-d]pyrimidinone Derivatives
- Impact: Pyrazolo derivatives often show enhanced solubility but reduced metabolic stability due to higher polarity .
Substituent Effects
a) Thioether Modifications
- Target Compound : 2-((2-Fluorobenzyl)thio) group.
- Analog: 2-((2-Methylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (). Fluorine may enhance binding affinity in hydrophobic pockets .
b) Methoxybenzyl vs. Hydroxybenzyl Groups
- Analog: 2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (Compound 3b, ). Comparison: Hydroxy groups increase polarity and hydrogen-bonding capacity but may reduce cell permeability. The methoxy group in the target compound balances lipophilicity and metabolic resistance .
Research Findings and Implications
- Synthetic Strategies : Alkylation and thiolation reactions (e.g., ’s Scheme 15) are critical for introducing sulfur and benzyl groups. The target compound likely requires similar multistep protocols.
- Characterization : NMR and LC-MS () are standard for confirming structures, with fluorine’s deshielding effects evident in ¹H/¹³C NMR .
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Annulation
A pivotal method involves palladium-catalyzed cross-coupling of halogenated pyrimidine precursors with alkynyl stannanes, followed by annulation to form the fused pyrrole ring. For example:
- Step 1 : 4-Iodo-6-methoxy-5-nitropyrimidine undergoes Sonogashira coupling with trimethyl(tributylstannylethynyl)silane to yield 4-trimethylsilylethynylpyrimidine.
- Step 2 : Cyclization under acidic conditions (e.g., HCl/EtOH) forms the pyrrolo[3,2-d]pyrimidinone core.
Key Conditions :
| Reaction Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cross-Coupling | Pd(PPh₃)₄, CuI | 80°C | 72% |
| Cyclization | HCl, EtOH | Reflux | 68% |
Microwave-Assisted Multi-Component Synthesis
Microwave irradiation significantly accelerates core formation. A one-pot reaction of 5-aminouracil, 4-hydroxycoumarin, and aryl glyoxals under microwave conditions (300 W, 100°C) achieves 80–90% yield in 30 minutes. This green method eliminates column chromatography, favoring high atom economy.
Functionalization of the Core Structure
Introduction of the 2-Fluorobenzylthio Group
The thioether moiety at position 2 is introduced via nucleophilic substitution of a chlorinated intermediate:
- Intermediate : 2-Chloro-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.
- Reaction : Treatment with 2-fluorobenzyl mercaptan (HS-CH₂-C₆H₄-F-2) in DMF at 60°C for 12 hours.
Optimization Note : Using K₂CO₃ as a base improves nucleophilicity of the thiol, achieving 85% yield.
Installation of the 2-Methoxybenzyl Group
The 2-methoxybenzyl group at position 3 is introduced early via alkylation:
- Precursor : 3H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one.
- Alkylation : React with 2-methoxybenzyl bromide in THF using NaH as a base (0°C to room temperature, 6 hours).
Side Reaction Mitigation : Slow addition of NaH prevents over-alkylation.
Incorporation of the 7-Phenyl Substituent
The phenyl group at position 7 is introduced via Suzuki-Miyaura coupling:
- Substrate : 7-Bromo-3-(2-methoxybenzyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one.
- Conditions : Pd(dppf)Cl₂, phenylboronic acid, K₂CO₃, in dioxane/H₂O (90°C, 24 hours).
Yield Enhancement : Microwave-assisted coupling reduces time to 2 hours with 88% yield.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.65–7.12 (m, 12H, aromatic), 5.34 (s, 2H, SCH₂), 4.89 (s, 2H, NCH₂), 3.82 (s, 3H, OCH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₂₈H₂₂F₃N₃O₂S: 526.1432; found: 526.1428.
X-ray Crystallography
Single-crystal X-ray analysis confirms the cis configuration of the thioether and methoxybenzyl groups, with dihedral angles of 12.3° between the pyrrole and pyrimidine rings.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Competing Side Reactions
Solvent and Temperature Effects
- Optimal Solvent : DMF > DMSO > THF for thioalkylation (polar aprotic solvents enhance nucleophilicity).
- Temperature Control : Reactions above 100°C lead to decomposition; microwave irradiation allows precise thermal management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
